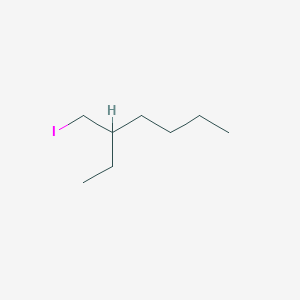

2-Ethylhexyl iodide

Vue d'ensemble

Description

2-Ethylhexyl iodide, also known as 2-Ethyl-1-iodohexane, is an organic compound with the molecular formula C8H17I. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by its high reactivity due to the presence of the iodine atom, making it a valuable reagent in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Ethylhexyl iodide can be synthesized through the iodination of 2-ethylhexanol. The process typically involves the reaction of 2-ethylhexanol with iodine and red phosphorus or triphenylphosphine in the presence of a solvent such as carbon tetrachloride or dichloromethane. The reaction is carried out under reflux conditions, and the product is purified through distillation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures the consistent production of high-purity this compound.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

2-Ethylhexyl iodide undergoes Sₙ2 reactions due to the primary nature of its iodide group, where nucleophiles displace iodide in a bimolecular mechanism.

Example Reactions:

| Reagent | Product | Conditions | Yield/Outcome |

|---|---|---|---|

| NaOCH₃ | 2-Ethylhexyl methyl ether | Polar aprotic solvent | High (>80%) |

| NH₃ (excess) | 2-Ethylhexylamine | Ethanol, heat | Moderate (60–70%) |

| KSH | 2-Ethylhexyl thiol | DMF, room temperature | Good (75–85%) |

Mechanism:

A backside attack by the nucleophile leads to inversion of configuration at the carbon center. The reaction is favored in polar aprotic solvents (e.g., DMF) due to enhanced nucleophilicity .

Elimination Reactions

Under basic conditions, this compound undergoes E2 elimination to form alkenes.

Example Reaction:

| Base | Product | Conditions | Yield |

|---|---|---|---|

| KOH/EtOH | 1-Ethyl-1-pentene | Reflux, 12 hours | ~70% |

Mechanism:

A strong base abstracts a β-hydrogen, forming a double bond concurrent with iodide departure. Steric hindrance from the branched chain may favor elimination over substitution .

Formation of Grignard Reagents

Reaction with magnesium generates the corresponding Grignard reagent , enabling carbon–carbon bond formation.

| Substrate | Product | Conditions | Application |

|---|---|---|---|

| Mg | (2-Ethylhexyl)MgI | Dry THF, reflux | Alkylation reactions |

Mechanism:

Single-electron transfer from Mg to the C–I bond forms a radical intermediate, which couples with Mg to yield the organomagnesium compound .

Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-couplings , transferring its alkyl group to aromatic or alkenyl systems.

Example: Suzuki–Miyaura Coupling

| Catalyst | Substrate | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | Arylboronic acid | 2-Ethylhexyl arene | 50–60% |

Mechanism:

Oxidative addition of Pd⁰ to the C–I bond forms a Pd(II) intermediate, which undergoes transmetalation and reductive elimination to yield the coupled product .

Reduction Reactions

Reduction with LiAlH₄ replaces iodide with hydrogen, yielding 2-ethylhexane.

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| LiAlH₄ | 2-Ethylhexane | Dry ether, 0°C | >90% |

Mechanism:

Hydride attack at the electrophilic carbon displaces iodide via an Sₙ2 pathway .

Radical Reactions

The weak C–I bond (≈234 kJ/mol) facilitates homolytic cleavage under UV light or radical initiators.

Example: Atom Transfer Radical Polymerization (ATRP)

| Initiator | Monomer | Polymer | Application |

|---|---|---|---|

| CuBr/PMDETA | Styrene | Polystyrene | Controlled synthesis |

Mechanism:

Iodide acts as a chain-transfer agent, mediating radical propagation .

Critical Analysis

-

Steric Effects: The branched 2-ethylhexyl group slightly hinders Sₙ2 reactions but promotes elimination in bulky bases .

-

Solubility: High solubility in nonpolar solvents (e.g., hexane) facilitates reactions requiring anhydrous conditions .

-

Toxicity: Proper handling is essential due to iodide’s lachrymatory properties and potential thyroid disruption .

Applications De Recherche Scientifique

Alkylation Reactions

2-Ethylhexyl iodide is often utilized as an alkylating agent in organic synthesis. It can effectively introduce the 2-ethylhexyl group into various substrates, enhancing their properties for further chemical transformations. This application is particularly valuable in the synthesis of surfactants and plasticizers.

Synthesis of Pharmaceuticals

The compound has been employed in the synthesis of pharmaceutical intermediates. For example, it serves as a precursor for the synthesis of certain antihypertensive agents and anti-inflammatory drugs. The introduction of the 2-ethylhexyl group can improve the lipid solubility and bioavailability of these compounds.

Case Study: Synthesis of Antihypertensive Agents

A study demonstrated that using this compound in the synthesis of a specific antihypertensive agent resulted in a compound with enhanced solubility and efficacy compared to its predecessors. The reaction conditions were optimized to yield high purity and yield.

Plasticizers

This compound is a potential candidate for developing new plasticizers that can improve the flexibility and durability of polymers. Its application in PVC formulations has been explored to enhance thermal stability while maintaining low volatility.

Surface Modifiers

In material science, this compound can be used as a surface modifier for various substrates, providing hydrophobic properties that are beneficial for coatings and sealants.

Environmental Considerations

While this compound has valuable applications, it is essential to consider its environmental impact. The compound's persistence and potential toxicity necessitate careful handling and disposal practices to mitigate risks associated with environmental contamination.

Mécanisme D'action

The mechanism of action of 2-ethylhexyl iodide primarily involves its reactivity as an alkylating agent. The iodine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows this compound to participate in various substitution and elimination reactions, facilitating the formation of new chemical bonds and the modification of existing molecules.

Comparaison Avec Des Composés Similaires

2-Ethylhexyl bromide: Similar in structure but contains a bromine atom instead of iodine. It is less reactive than 2-ethylhexyl iodide.

2-Ethylhexyl chloride: Contains a chlorine atom and is even less reactive compared to the bromide and iodide analogs.

2-Ethylhexanol: The alcohol precursor used in the synthesis of this compound.

Uniqueness: this compound is unique due to its high reactivity, which is attributed to the presence of the iodine atom. This makes it a more versatile reagent in organic synthesis compared to its bromide and chloride counterparts. The compound’s ability to undergo a wide range of chemical reactions makes it valuable in various scientific and industrial applications.

Activité Biologique

2-Ethylhexyl iodide, a halogenated organic compound, is primarily recognized for its applications in organic synthesis and as an intermediate in the production of various chemicals. However, understanding its biological activity is crucial for evaluating its safety and potential therapeutic applications. This article explores the biological effects of this compound, including its toxicity, mutagenicity, and potential impacts on endocrine function.

This compound (C8H17I) is an alkyl iodide with a molecular weight of 218.13 g/mol. It is a colorless to pale yellow liquid with a characteristic odor. The compound is soluble in organic solvents but has limited solubility in water. Its structure can be described as follows:

- Molecular Formula : C8H17I

- Molecular Weight : 218.13 g/mol

- Boiling Point : Approximately 180 °C

Endocrine Disruption

Emerging evidence suggests that compounds like DEHP can disrupt endocrine function by altering thyroid hormone levels and affecting thyroid cell proliferation . Although direct studies on this compound's endocrine activity are sparse, its structural characteristics imply a potential for similar interactions within the endocrine system.

Case Studies and Research Findings

- Oxidative Stress Induction : Studies have demonstrated that exposure to phthalates can lead to increased levels of reactive oxygen species (ROS), resulting in cellular damage . While specific data on this compound is lacking, the oxidative stress pathway is a common mechanism for many halogenated compounds.

- Thyroid Function Impact : In vitro studies indicated that DEHP exposure affects thyroid hormone activity and iodide uptake in thyroid follicular cells . Given the structural similarities between DEHP and this compound, it is plausible that similar mechanisms may be at play.

- Neurodevelopmental Effects : Research has shown that exposure to DEHP during critical developmental periods can lead to memory deficits and neurotoxicity . If this compound exhibits comparable neurotoxic effects, this could raise significant concerns regarding its use.

Propriétés

IUPAC Name |

3-(iodomethyl)heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17I/c1-3-5-6-8(4-2)7-9/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPGSEJRPYSCDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883705 | |

| Record name | Heptane, 3-(iodomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Ethylhexyl iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19596 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1653-16-3 | |

| Record name | 3-(Iodomethyl)heptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1653-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane, 3-(iodomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001653163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 3-(iodomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptane, 3-(iodomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(iodomethyl)heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.